6-(1-Cyclohexenyl)hexanoic acid
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Overview
Description
6-(1-Cyclohexenyl)hexanoic acid is an organic compound with the molecular formula C12H20O2. It is a carboxylic acid featuring a cyclohexene ring attached to a hexanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both cyclohexene and hexanoic acid, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexenyl)hexanoic acid typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexene with potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form the corresponding diol, which is then further oxidized to yield the carboxylic acid. Another approach involves the catalytic hydrogenation of cyclohexanone followed by oxidation.
Industrial Production Methods
Industrial production of this compound often employs the cobalt-catalyzed oxidation of cyclohexane. This process involves the use of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(1-Cyclohexenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and cobalt naphthenate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Adipic acid and other dicarboxylic acids.
Reduction: 6-(1-Cyclohexenyl)hexanol.
Substitution: Esters and amides of this compound.
Scientific Research Applications
6-(1-Cyclohexenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1-Cyclohexenyl)hexanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.
Cyclohexanecarboxylic acid: A carboxylic acid with a cyclohexane ring directly attached to the carboxyl group.
Adipic acid: A dicarboxylic acid with a six-carbon chain.
Uniqueness
6-(1-Cyclohexenyl)hexanoic acid is unique due to its combination of a cyclohexene ring and a hexanoic acid chain. This structure imparts distinct chemical properties, making it versatile for various chemical reactions and applications .
Properties
CAS No. |
4132-61-0 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
6-(cyclohexen-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h7H,1-6,8-10H2,(H,13,14) |
InChI Key |
DYWZBQJZMJPHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCCCCC(=O)O |
Origin of Product |
United States |
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